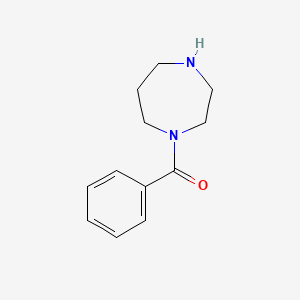

1-Benzoyl-1,4-diazepane

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,4-diazepan-1-yl(phenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c15-12(11-5-2-1-3-6-11)14-9-4-7-13-8-10-14/h1-3,5-6,13H,4,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXDBLZCQNCJHHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59939-75-2 | |

| Record name | 1-benzoyl-1,4-diazepane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Synthesis and Characterization of 1 Benzoyl 1,4 Diazepane

The synthesis of 1,4-diazepine derivatives can be achieved through various methods, often involving the condensation of primary amines with other reagents. jocpr.com A general approach for creating substituted 1,4-diazepines involves the cyclocondensation of a primary amine with a suitable precursor. jocpr.com

Chemical Properties and Reactivity

The chemical behavior of 1-Benzoyl-1,4-diazepane is dictated by the interplay between the diazepane ring and the benzoyl substituent. The lone pair of electrons on the unsubstituted nitrogen atom makes it nucleophilic, while the amide nitrogen is less reactive due to the electron-withdrawing effect of the benzoyl group.

Applications in Synthetic Chemistry

1-Benzoyl-1,4-diazepane is a valuable intermediate in the synthesis of a wide array of more complex molecules. Its utility stems from the ability to selectively functionalize the two nitrogen atoms of the diazepane ring.

Derivatives of 1 Benzoyl 1,4 Diazepane and Their Applications

Direct Benzoylation of 1,4-Diazepane Systems

A primary method for synthesizing this compound involves the direct acylation of the 1,4-diazepane nucleus. This approach is favored for its straightforwardness, beginning with the stable diazepane ring and introducing the benzoyl group in a subsequent step.

Reaction Mechanisms of N-Benzoylation

The N-benzoylation of 1,4-diazepane proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom of the diazepane ring, acting as a nucleophile, attacks the electrophilic carbonyl carbon of a benzoylating agent, such as benzoyl chloride or benzoic anhydride (B1165640). This is often carried out in the presence of a base to neutralize the acidic byproduct, for instance, hydrochloric acid when benzoyl chloride is used. acs.org The reaction can be influenced by the choice of solvent and base, which can affect reaction rates and yields.

Optimization of Benzoylation Conditions

Optimizing the conditions for benzoylation is crucial for achieving high yields and purity. Key parameters that are often adjusted include the choice of benzoylating agent, solvent, base, and reaction temperature. For instance, in the synthesis of 2-(4-(substituted benzoyl)-1,4-diazepan-1-yl)-N-phenylacetamide derivatives, various substituted benzoic acids were coupled with the diazepane intermediate using carbodiimide (B86325) chemistry. arabjchem.org The use of computational tools like Bayesian optimization has also been explored to fine-tune reaction conditions for regioselective benzoylations, sometimes leading to the discovery of novel and more efficient reagent combinations, such as benzoic anhydride with triethylamine. nih.gov

Regioselective Benzoylation Strategies

1,4-Diazepane possesses two secondary amine groups, presenting a challenge for regioselectivity. Achieving selective benzoylation at either the N-1 or N-4 position often requires specific strategies. One approach involves the use of protecting groups to block one of the nitrogen atoms before benzoylation. Another strategy exploits the inherent electronic and steric differences between the two nitrogen atoms, which can be subtle. In some cases, the reaction conditions can be tuned to favor the formation of one regioisomer over the other. For example, the direct benzoylation of a thieno[2,3-b] acs.orgacs.orgdiazepine (B8756704) derivative with p-nitrobenzoyl chloride resulted in the regioselective formation of the 4-benzoyl substituted product. clockss.org The use of organobase catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) with 1-benzoylimidazole has been shown to achieve highly regioselective benzoylation of primary hydroxyl groups, a principle that can be extended to amines. nih.gov

Cyclocondensation Approaches for 1,4-Diazepine Ring Formation

An alternative to direct benzoylation is the construction of the 1,4-diazepine ring itself through cyclocondensation reactions. This method offers the flexibility to introduce various substituents onto the diazepine core during its formation.

Multicomponent Reactions for Diazepane Core Synthesis

Multicomponent reactions (MCRs) are powerful tools for the efficient synthesis of complex heterocyclic systems like 1,4-diazepines in a single step from three or more starting materials. nih.govrsc.org Isocyanide-based MCRs, such as the Ugi reaction, have proven particularly effective for creating diverse 1,4-benzodiazepine (B1214927) scaffolds. acs.orgnih.govresearchgate.net These reactions often involve the condensation of an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to build the diazepine precursor, which then undergoes an intramolecular cyclization to form the seven-membered ring. nih.gov

Utilization of Specific Precursors in Cyclization Protocols

The formation of the 1,4-diazepine ring can also be achieved through the cyclization of specifically designed linear precursors. These precursors typically contain two nitrogen atoms separated by an appropriate carbon chain and terminal reactive functional groups that can undergo an intramolecular reaction to form the ring. For example, the cyclocondensation of 1,2-diamines with β-dicarbonyl compounds or their equivalents is a common strategy. arabjchem.orgjocpr.com Other methods involve the intramolecular C-N bond coupling of precursors like 1-(2-bromobenzyl)azetidine-2-carboxamides, catalyzed by copper, to yield fused 1,4-diazepine systems. mdpi.com The choice of precursor dictates the substitution pattern on the final diazepine ring.

Interactive Data Table: Synthetic Methods for 1,4-Diazepane Derivatives

| Method | Key Reagents/Precursors | Reaction Type | Key Features | Reference(s) |

| Direct N-Benzoylation | 1,4-Diazepane, Benzoyl Chloride/Anhydride, Base | Nucleophilic Acyl Substitution | Straightforward, relies on pre-existing diazepane ring. | arabjchem.orgnih.gov |

| Regioselective Benzoylation | Thieno[2,3-b] acs.orgacs.orgdiazepine, p-Nitrobenzoyl Chloride | Nucleophilic Acyl Substitution | Achieves substitution at a specific nitrogen atom. | clockss.org |

| Ugi Multicomponent Reaction | Amines, Isocyanides, Carbonyls, Carboxylic Acids | Multicomponent, Cyclization | Efficient, high diversity, one-pot synthesis of the core structure. | acs.orgnih.gov |

| Cyclocondensation | 1,2-Diamines, β-Dicarbonyls | Condensation, Cyclization | Classic method for forming the diazepine ring. | arabjchem.orgjocpr.com |

| Intramolecular C-N Coupling | 1-(2-Bromobenzyl)azetidine-2-carboxamides, CuI | Cross-coupling, Cyclization | Forms fused diazepine systems under mild conditions. | mdpi.com |

Primary Amines and Ethylenediamine (B42938) in Ring Closure

A fundamental approach to forming the seven-membered diazepine ring involves the reaction of a suitable bifunctional precursor with a diamine, typically ethylenediamine. One established method involves the dropwise addition of ethyl benzoylacetate to a refluxing solution of ethylenediamine in xylene under a nitrogen atmosphere. prepchem.com The subsequent azeotropic removal of water drives the cyclization to yield 7-Phenyl-1,2,3,4-tetrahydro-1,4-diazepine-5-one. prepchem.com

Another variation involves the cyclocondensation of 1-N-(substituted phenyl carboxamido) propane-2-one with ethylenediamine in refluxing methanol, which produces substituted 1,4-diazepines in good yields without the need for a catalyst. jocpr.com Furthermore, the γ-pyrone ring of flavones can be opened and subsequently cyclized by treatment with aqueous ethylenediamine to afford 5-(2-hydroxyphenyl)-7-phenyl-2,3-dihydro-1,4-diazepine derivatives. tubitak.gov.trtubitak.gov.tr Similarly, reactions of 3-aroylmethyleneindol-2(H)-ones with ethylenediamine in refluxing absolute ethanol (B145695) can produce novel spiro[5H-1,4-diazepine-5,3'-[3H]indol] systems. niscpr.res.in

α-Amino Esters and Isatoic Anhydride Derivatives

The condensation of isatoic anhydride derivatives with α-amino acids or their corresponding esters provides a versatile route to 1,4-benzodiazepine-2,5-diones, which are closely related structures. researchgate.netscielo.br These methods are valuable for building libraries of compounds for structure-activity relationship studies. researchgate.net The reaction typically proceeds by heating the isatoic anhydride and the amino acid, sometimes under microwave irradiation or in the presence of a catalyst or ionic liquid to improve yields and reaction times. scielo.brresearchgate.net For instance, using glacial acetic acid as a mediator under microwave irradiation allows for the synthesis of various benzodiazepin-2,5-diones from isatoic anhydride and α-amino acids with hydrophobic side chains like glycine, alanine, and proline. scielo.br A key advantage of this approach is the direct construction of the core diazepine-dione framework. researchgate.net The reaction can also be performed under green conditions using an ionic liquid like 1-butyl-3-methylimidazolium bromide, which can be recovered and reused. researchgate.net

Interactive Table: Synthesis of Benzodiazepine-2,5-diones from Isatoic Anhydride

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Isatoic Anhydride | Glycine | Microwave (130°C, 3 min), Acetic Acid | 3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | Good | scielo.br |

| Isatoic Anhydride | L-Proline | Microwave, Solvent-free | (S)-2,3,11,11a-tetrahydro-1H-benzo[e]pyrrolo[1,2-a] Current time information in Bangalore, IN.nih.govdiazepine-5,10-dione | 80-92% | ingentaconnect.com |

| Isatoic Anhydride | Alanine | [bmim]Br, 70°C, 170 min | 3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | 92% | researchgate.net |

| Isatoic Anhydride | Phenylalanine | [bmim]Br, 70°C, 120 min | 3-Benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | 93% | researchgate.net |

Ketimine Intermediates with Aldehydes

An efficient and improved procedure for the synthesis of substituted 1,4-diazepines involves the reaction of ketimine intermediates with aldehydes. nih.govmdpi.commdpi.com This method has been shown to produce high yields in short reaction times for a range of 1,4-diazepine derivatives. nih.govresearchgate.net The reaction is typically catalyzed by an acid, with heteropolyacids being particularly effective. nih.govmdpi.com The process involves the initial formation of a ketimine from an amine and a carbonyl compound, followed by a cyclization reaction with an aldehyde to form the diazepane ring. evitachem.com This approach is noted for its applicability to both electron-releasing and electron-withdrawing substituted derivatives. nih.govmdpi.com

Advanced Catalytic Methods in Diazepane Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental footprint. The synthesis of the diazepane ring has benefited significantly from these advancements.

Copper-Catalyzed C-N Bond Coupling Reactions

Copper-catalyzed C-N bond coupling, often referred to as Ullmann-type coupling, represents a powerful tool for the intramolecular cyclization to form nitrogen-containing heterocycles, including diazepanes. researchgate.netmdpi.com A facile synthesis of functionalized 1,4-benzodiazepine derivatives was developed using a CuI/N,N-dimethylglycine-catalyzed intramolecular cross-coupling reaction. mdpi.com This reaction proceeds smoothly under mild, basic conditions to form the C-N bond, leading to azetidine-fused 1,4-diazepine derivatives in excellent yields (91-98%). mdpi.com The versatility of copper catalysis is further demonstrated in the synthesis of dibenzodiazepinones, where a tandem C-N bond formation is promoted by a copper(I) catalyst. researchgate.net The choice of metal catalyst can be crucial, as switching between palladium and copper can lead to divergent synthetic pathways, with copper iodide specifically promoting intramolecular N-arylation to form 1,4-benzodiazepine-2,5-diones from linear amide precursors. acs.org

Heteropolyacid-Catalyzed Cyclizations

Heteropolyacids (HPAs), particularly those with a Keggin-type structure, have emerged as highly efficient and reusable catalysts for the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives. nih.govmdpi.comnih.gov These solid-acid catalysts are used to promote the cyclocondensation reaction between ketimine intermediates and aldehydes. nih.govmdpi.com The catalytic activity is dependent on the specific composition of the HPA; for example, substituting molybdenum atoms with vanadium atoms in the Keggin structure can decrease reaction times and increase product yields. nih.gov The reaction is typically carried out in refluxing ethanol, and the catalyst can often be recovered by simple filtration and reused without a significant loss of activity. conicet.gov.ar This methodology is valued for being environmentally benign and convenient. conicet.gov.ar

Interactive Table: Heteropolyacid (HPA) Catalyzed Synthesis of Diazepines

| Catalyst | Reactants | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| H₅PMo₁₀V₂O₄₀ | Ketimine intermediate + Aldehyde | Ethanol, Reflux | 1,4-Diazepine derivative | High | nih.govnih.gov |

| H₃PMo₁₂O₄₀ | Ketimine intermediate + Aldehyde | Ethanol, Reflux | 1,4-Diazepine derivative | Good | nih.gov |

| H₄SiW₁₂O₄₀ | Ketimine intermediate + Aldehyde | Ethanol, Reflux | 1,4-Diazepine derivative | Moderate | nih.gov |

| H₁₄[NaP₅W₃₀O₁₁₀] | o-Phenylenediamine + Ketone | Ethanol, Reflux | 2,3-Dihydro-1H-1,5-benzodiazepine | 80-95% | conicet.gov.ar |

Synthesis of Functionalized this compound Analogues

The core this compound structure can be modified to produce a wide array of functionalized analogues, allowing for the fine-tuning of its properties. For example, a series of 2-(4-(substituted benzoyl)-1,4-diazepan-1-yl)ethan-1-one derivatives have been synthesized as potential therapeutic agents. arabjchem.org

Palladium-catalyzed asymmetric allylic alkylation has been successfully employed to create enantioenriched gem-disubstituted diazepanones, which can then be incorporated into more complex molecules. caltech.edu This methodology was used to synthesize a gem-disubstituted analogue of the anti-insomnia drug suvorexant, highlighting its utility in producing stereochemically complex diazepanes. caltech.edu

Further functionalization can be achieved by introducing different substituents on the benzoyl ring or the diazepine core. A novel series of substituted 1,4-diazepines were prepared, and subsequently, their nitroso and benzoyl derivatives were also synthesized. jocpr.com Another innovative approach involves the synthesis of 1,4-diazepine nucleosides, where a sugar moiety is coupled to the diazepine ring, creating so-called "fat" nucleosides with potential biological importance. tubitak.gov.trtubitak.gov.tr This is achieved by coupling phenolic 1,4-diazepine derivatives with protected acetobromo sugars in the presence of mercuric cyanide, followed by deacetylation. tubitak.gov.trtubitak.gov.tr These examples underscore the synthetic flexibility of the diazepane scaffold, enabling the creation of diverse analogues.

Incorporation of Substituted Benzoyl Moieties

The introduction of a benzoyl group onto the 1,4-diazepane scaffold is typically achieved via N-acylation. This reaction involves treating the parent 1,4-diazepane or a pre-functionalized diazepane ring with a suitable benzoylating agent, such as a substituted benzoyl chloride or isatoic anhydride. The choice of reactants and conditions allows for the synthesis of a wide array of derivatives with varying electronic and steric properties.

A common method involves the reaction of a 1,4-diazepane derivative with a substituted benzoyl chloride. jocpr.comscispace.com For instance, the synthesis of N-substituted quinazolino Current time information in Bangalore, IN.nih.govbenzodiazepines has been achieved through the acylation of a benzodiazepinedione with 2-nitrobenzoyl chloride. chem-soc.si This reaction is often facilitated by a base, such as triethylamine, and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) in an appropriate solvent like dichloromethane (B109758) (CH2Cl2). chem-soc.si The lability of the resulting product can sometimes be a challenge, as hydrolysis may revert the compound to its starting materials under aqueous workup conditions. chem-soc.si

Another approach involves the condensation of a primary amine, ethyl acetoacetate, and ethylene (B1197577) diamine, followed by reaction with benzoyl chloride, to yield benzoyl derivatives of 1,4-diazepines. jocpr.com The versatility of these methods allows for the incorporation of various substituents on the benzoyl ring, which is crucial for tuning the molecule's properties.

Table 1: Examples of Benzoylation Reactions for Diazepine Scaffolds

| Starting Material | Benzoylating Agent | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Benzodiazepinedione | 2-Nitrobenzoyl chloride | DMAP, Et3N, CH2Cl2 | N-(2-nitrobenzoyl)- Current time information in Bangalore, IN.nih.govbenzodiazepinedione | chem-soc.si |

| Substituted 1,4-Diazepine | Benzoyl Chloride | NaOH (aq) | Benzoyl derivative of 1,4-Diazepine | jocpr.com |

Derivatization of the Diazepane Ring System

Modification of the 1,4-diazepane ring itself is a key strategy for generating structural diversity. These derivatizations can be performed before or after the benzoylation step and involve introducing substituents at various positions on the seven-membered ring.

Methods for derivatizing the diazepane ring are diverse and include:

Alkylation and Arylation: Introducing alkyl or aryl groups at the nitrogen or carbon atoms of the ring. For example, a series of 6-benzyl substituted 4-aminocarbonyl-1,4-diazepane-2,5-diones were synthesized and evaluated as human chymase inhibitors. nih.govnih.gov

Cyclization and Fusion: Creating fused ring systems. The intramolecular Fukuyama-Mitsunobu cyclization is a notable method for constructing the chiral 1,4-diazepane ring from acyclic precursors. thieme-connect.com Another approach involves the intramolecular C–N cross-coupling to create azetidine-fused 1,4-diazepine derivatives, which can subsequently undergo ring-opening reactions to yield 3-functionalized 1,4-benzodiazepines. mdpi.comnih.gov

Condensation Reactions: The condensation of 2,2'-(1,3-propanediyldiimino)diphenols with glyoxal (B1671930) or 2,3-butanedione, followed by reduction, yields various substituted 1,4-diazepanes. researchgate.net

Functional Group Introduction: The use of N-propargylamines as building blocks allows for the synthesis of 1,4-diazepane cores through various cyclization strategies. rsc.org

The synthesis of desmethylclozapine, a structural analog of the atypical antipsychotic clozapine, highlights the derivatization of a dibenzo[b,e] Current time information in Bangalore, IN.nih.govdiazepine ring system. researchgate.net These modifications are crucial for exploring the structure-activity relationships of these compounds.

Table 2: Selected Methods for Diazepane Ring Derivatization

| Method | Key Transformation | Precursors | Resulting Structure | Reference |

|---|---|---|---|---|

| Intramolecular Fukuyama-Mitsunobu Cyclization | Ring formation | N-nosyl diamino alcohol | Chiral 3-methyl-1,4-diazepane | thieme-connect.comresearchgate.net |

| Intramolecular C–N Coupling | Ring fusion | N-(2-halophenyl)-β-amino amide | Azetidine-fused 1,4-diazepine | mdpi.comnih.gov |

| Reductive Amination | N-alkylation | 1,4-diazepane-6-amine (DAZA), hydroxybenzaldehydes | N-substituted DAZA derivatives | nih.gov |

| Condensation-Reduction | Ring formation | 2,2'-(1,3-propanediyldiimino)diphenols, diones | Substituted 1,4-diazepanes | researchgate.net |

Combinatorial Synthetic Approaches for Library Generation

Combinatorial chemistry has become an indispensable tool for rapidly generating large libraries of 1,4-diazepane derivatives for biological screening. jocpr.com These approaches, often utilizing solid-phase or liquid-phase synthesis, allow for the systematic variation of multiple substituents on the core scaffold.

A combinatorial approach for synthesizing 1,4-benzodiazepine-2,5-diones has been designed to incorporate four different building blocks: a 2-nitrobenzoic acid, a benzaldehyde, a benzyl (B1604629) halide, and an α-amino acid. researchgate.net Similarly, a library of 192 structurally diverse 1,4-benzodiazepine derivatives was constructed from three components: 2-aminobenzophenones, amino acids, and alkylating agents, using Geysen's pin apparatus for solid-phase synthesis. nih.govresearchgate.net Another solid-phase combinatorial approach prepared 168 multiply substituted 1,4-benzodiazepines, varying substituents at the -3, -5, -7, and 8-positions. nih.gov

Liquid-phase combinatorial synthesis using a polyethylene (B3416737) glycol support has also been employed to create a library of 1,4-benzodiazepine-2,5-dione dicarboxylate derivatives. acs.org Furthermore, the development of synthetic methodologies that are adaptable for combinatorial synthesis is a key focus. For example, a route to N-substituted quinazolino Current time information in Bangalore, IN.nih.govbenzodiazepindiones was developed with the potential for adoption in combinatorial library synthesis. chem-soc.si These high-throughput methods are crucial for exploring the chemical space around the this compound scaffold and identifying new lead compounds. nih.gov

Table 3: Overview of Combinatorial Approaches to Diazepine Libraries

| Synthesis Type | Building Blocks | Scaffold | Library Size | Reference |

|---|---|---|---|---|

| Solid-Phase (Pin Apparatus) | 2-Aminobenzophenones, Amino Acids, Alkylating Agents | 1,4-Benzodiazepine | 192 | nih.govresearchgate.net |

| Solid-Phase (Wang Linker) | 2-Aminobenzophenones, Amino Acids, etc. | 1,4-Benzodiazepine | 168 | nih.gov |

| Solution-Phase Design | 2-Nitrobenzoic acid, Benzaldehyde, Benzyl halide, α-Amino acid | 1,4-Benzodiazepine-2,5-dione | N/A | researchgate.net |

| Liquid-Phase (PEG Support) | α-Amino esters, Hydroxybenzaldehydes, Nitrobenzoyl chlorides, Benzyl bromides | 1,4-Benzodiazepine-2,5-dione | N/A | acs.org |

| Fused Heterocycle Library | Diazepine and Pyrrolidinedione Scaffolds | Fused Pyrrolodiazepine | N/A | nih.gov |

Production Methods of 1,4-Diazepane Precursors for Benzoylation

The efficient synthesis of the core 1,4-diazepane ring is fundamental to the production of this compound and its derivatives. Several practical and large-scale methods have been developed to produce these crucial precursors.

A robust, multikilogram scale synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate for certain inhibitors, has been established. thieme-connect.comthieme-connect.com This method constructs the chiral 1,4-diazepane ring via an intramolecular Fukuyama-Mitsunobu cyclization of an N-nosyl diamino alcohol, which is derived from commercially available (S)-2-aminopropan-1-ol. thieme-connect.comthieme-connect.com The process involves several steps, including protection and deprotection, to yield the desired precursor with high enantiomeric purity. thieme-connect.com

For large-scale production, environmental impact and process efficiency are major considerations. A patented method describes the production of 1,4-diazepane derivatives that avoids halogenated hydrocarbon solvents, using acetonitrile (B52724) for coupling reactions and hydrochloric acid in ethyl acetate (B1210297) for deprotection, allowing for high yields and purity on a large scale. google.com

Reductive amination is another key strategy. For example, 1,4-diazepane-6-amine (DAZA) can be alkylated with 2-hydroxybenzyl pendant arms through a one-pot synthesis involving carbonyl-amine condensation followed by reductive amination with sodium borohydride. nih.gov This method can lead to mono-, di-, or tri-alkylated products depending on the reaction conditions. nih.govroyalsocietypublishing.org

Table 4: Production Methods for 1,4-Diazepane Precursors

| Precursor | Key Reaction | Starting Material | Scale | Key Features | Reference |

|---|---|---|---|---|---|

| (S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate | Intramolecular Fukuyama-Mitsunobu cyclization | (S)-2-Aminopropan-1-ol | Multikilogram | High enantiomeric purity, practical for large-scale production. | thieme-connect.comthieme-connect.com |

| 1,4-Diazepane derivatives | Coupling and Deprotection | (S)-1-tert-butoxycarbonyl-3-methyl-1,4-diazepane | Large Scale | Environmentally conscious solvent choice, high yield and purity. | google.com |

| N,1,4-tri(alkoxy-hydroxybenzyl)-DAZA | Reductive Amination | 1,4-Diazepane-6-amine (DAZA) | Lab Scale | One-pot synthesis, produces a mix of alkylated products. | nih.gov |

Advanced Nuclear Magnetic Resonance Spectroscopy Studies (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectra of this compound derivatives typically exhibit characteristic signals for the aromatic protons of the benzoyl group and the methylene (B1212753) protons of the diazepane ring. For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons often appear as a multiplet in the range of δ 7.4-7.5 ppm. The diazepane ring protons, due to their different chemical environments and couplings, present as a more complex set of multiplets at lower chemical shifts. The specific chemical shifts and coupling constants are invaluable for determining the substitution pattern on the benzoyl ring and the conformation of the seven-membered diazepane ring.

Detailed analysis of both ¹H and ¹³C NMR spectra, often aided by two-dimensional techniques like COSY and HSQC, allows for the unambiguous assignment of all proton and carbon signals, providing a comprehensive picture of the molecule's connectivity.

Interactive Data Table: Representative NMR Data for this compound Analogs

| Compound | Solvent | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Reference |

| 1-(4-fluorobenzoyl)-1,4-diazepane | Not Specified | Aromatic protons influenced by electron-withdrawing fluorine. Diazepane protons show conformational isomerism. | Not Specified | scbt.com |

| 4-Benzoyl-1-cinnamoyl-N-hydroxy-1,4-diazepane-2-carboxamide | DMSO-d₆ | 8.112 (s, 1H, NH), 7.334–7.643 (m, 10H, Ar-H), 7.337 & 7.176 (s, 1H each, ethylene CH), 3.213–5.161 (m, 9H, diazepane), 2.010 (s, 1H, OH) | 167.75 (C=O, CONHOH), 167.49 (C=O, cinnamoyl), 166.29 (C=O, benzoyl) | nih.gov |

| 4-Benzoyl-N-hydroxy-1-(3-(3-hydroxyphenyl)acryloyl)-1,4-diazepane-2-carboxamide | DMSO-d₆ | 8.121 (s, 1H, NH), 6.945–7.535 (m, 9H, Ar-H), 7.334 & 6.985 (s, 1H each, ethylene CH), 5.361 (s, 1H, Ar-OH), 1.891–5.012 (m, 9H, diazepane), 2.016 (s, 1H, OH) | 167.83 (C=O, CONHOH), 167.42 (C=O, benzoyl) | nih.gov |

| 4-Benzoyl-N-hydroxy-1-(3-(3,4-dihydroxyphenyl)acryloyl)-1,4-diazepane-2-carboxamide | DMSO-d₆ | 8.123 (s, 1H, NH), 6.945–7.535 (m, 8H, Ar-H), 7.334 & 6.985 (s, 1H each, ethylene CH), 4.731 (d, 2H, Ar-OH), 2.780–5.012 (m, 9H, diazepane), 2.197 (s, 1H, OH) | 168.25 (C=O, benzoyl), 167.72 (C=O, CONHOH) | nih.gov |

Infrared and Mass Spectrometry for Structural Confirmation

Infrared (IR) spectroscopy and mass spectrometry (MS) are essential tools for confirming the functional groups and molecular weight of this compound compounds.

Infrared Spectroscopy: The IR spectrum of a this compound derivative will prominently feature a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the benzoyl group, typically in the region of 1630-1680 cm⁻¹. semanticscholar.org Other characteristic bands include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C-N stretching vibrations. For example, some benzofuro[3,2-e]-1,4-diazepine derivatives show C=O and C=N stretching frequencies around 1680 cm⁻¹ and 1625 cm⁻¹ respectively, along with a broad NH stretching band around 3440 cm⁻¹. semanticscholar.org

Mass Spectrometry: Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to confirm the structure. High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the elemental composition of the molecule with high accuracy. The fragmentation of this compound derivatives often involves cleavage of the benzoyl group or fragmentation of the diazepane ring, providing further structural evidence. For instance, the mass spectrum of a 5-phenyl-1,3-dihydro-2H-benzofuro[3,2-e]1,4-diazepin-2-one showed a molecular ion peak at m/z 314, corresponding to its molecular weight. semanticscholar.org

Interactive Data Table: Spectroscopic Data for this compound Analogs

| Compound | IR (cm⁻¹) | Mass Spec (m/z) | Reference |

| Methyl 3-(2-chloroethyl)-2-oxo-1,2,3,5-tetrahydro-4H-benzo[e] researchgate.netacademie-sciences.frdiazepine-4-carboxylate | 3193.6 (N-H), 1689.8 (C=O), 1655.4 (C=O) | [M+H]⁺ 283.0854 | mdpi.com |

| 6-Chloro-1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e] researchgate.netacademie-sciences.frdiazepin-10(2H)-one | 3169.7 (N-H), 1677.2 (C=O) | [M+H]⁺ 223.0641 | mdpi.com |

| 7-Chloro-1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e] researchgate.netacademie-sciences.frdiazepin-10(2H)-one | 3177.6 (N-H), 1624.2 (C=O) | [M+H]⁺ 223.0640 | mdpi.com |

| 4-Benzoyl-1-cinnamoyl-N-hydroxy-1,4-diazepane-2-carboxamide | 3712 (O-H), 3431 (N-H), 1791 (C=O), 1614 (C=N), 1529 (C=C) | Not Specified | nih.gov |

| 4-Benzoyl-N-hydroxy-1-(3-(3-hydroxyphenyl)acryloyl)-1,4-diazepane-2-carboxamide | 3770 (O-H), 3423 (N-H), 1793 (C=O), 1676 (C=N), 1581 (C=C) | Not Specified | nih.gov |

| 4-Benzoyl-N-hydroxy-1-(3-(3,4-dihydroxyphenyl)acryloyl)-1,4-diazepane-2-carboxamide | 2490, 2353 (O-H), 2306, 2243 (N-H), 1637 (C=O), 1323 (C=C) | Not Specified | nih.gov |

X-ray Crystallography for Solid-State Conformation Analysis

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. This technique has been instrumental in determining the precise conformation of the seven-membered diazepane ring in various this compound derivatives.

Studies have shown that the diazepane ring can adopt several conformations, such as chair, boat, and twist-boat forms. The specific conformation is influenced by the nature and position of substituents on both the benzoyl and diazepane rings. For example, crystallographic studies of some N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists revealed a twist-boat ring conformation in the solid state. nih.gov In another instance, the crystal structure of a tricyclic benzodiazepine (B76468) derivative showed that the compound crystallizes in a triclinic P1 space group with two molecules in the asymmetric unit. mdpi.com The solid-state conformation is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which dictate the crystal packing.

Conformational Analysis in Solution and Solid State

The conformation of this compound compounds can differ between the solution and solid states. While X-ray crystallography provides a static picture of the solid-state conformation, NMR spectroscopy is a powerful tool for studying the dynamic conformational equilibria that exist in solution. lookchem.comresearchgate.net

The seven-membered diazepane ring is inherently flexible, and in solution, it can undergo rapid interconversion between different low-energy conformations. scbt.com Variable-temperature NMR studies can be used to probe these conformational dynamics. By analyzing the changes in chemical shifts and coupling constants as a function of temperature, it is possible to determine the thermodynamic parameters for the conformational exchange.

In some cases, the conformation observed in the solid state is also the predominant conformation in solution. However, in other cases, there can be significant differences. For example, NMR spectroscopy, X-ray crystallography, and molecular modeling studies on certain N,N-disubstituted-1,4-diazepane antagonists indicated an unexpected low-energy conformation characterized by an intramolecular π-stacking interaction and a twist-boat ring conformation in both solution and the solid state. nih.gov Conversely, studies on other diazepane derivatives have shown that while a specific chair conformation might be present in the solid state, an equilibrium of different conformations, such as boat forms, may exist in solution. researchgate.net

Tautomeric Equilibria Analysis (Imine-Enamine Tautomerism)

Tautomerism, particularly imine-enamine tautomerism, is a significant aspect of the chemistry of certain 1,4-diazepane derivatives, especially those within the broader class of benzodiazepines. rsc.orgscispace.comresearchgate.netnih.gov This equilibrium involves the migration of a proton and the shifting of a double bond.

The position of the imine-enamine equilibrium is highly dependent on the substitution pattern and the electronic properties of the molecule. rsc.orgscispace.comresearchgate.netnih.gov For instance, in some 4,5-dihydro-3H-benzo[e] researchgate.netacademie-sciences.frdiazepines, the enamine tautomer is found to be more stable. scispace.com The presence of an oxo group adjacent to the nitrogen at the 4-position can also influence this equilibrium. Computational studies using Density Functional Theory (DFT) have been employed to investigate the mechanism and relative stabilities of the tautomers. rsc.orgscispace.comresearchgate.netnih.gov Understanding this tautomeric equilibrium is crucial as the different tautomers can exhibit distinct reactivity and biological properties. For example, the imine tautomer can possess an electrophilic center that may be important for biological activity. rsc.orgscispace.comresearchgate.net

Ring-Opening Reactions and Subsequent Functionalization

The diazepine ring, while generally stable, can undergo ring-opening reactions under specific conditions, providing a pathway to acyclic or alternative heterocyclic structures. Basic hydrolysis is a notable method for inducing such transformations.

Research on related systems, such as 1,5-dialkyl-1,5-benzodiazepine-2,4-diones, demonstrates that the seven-membered ring can be opened in the presence of an aqueous sodium hydroxide (B78521) solution. imist.ma The proposed mechanism for this reaction begins with the nucleophilic attack of a hydroxide ion on one of the lactam carbonyl groups. imist.ma This attack forms a tetrahedral intermediate which then undergoes a ring-opening event, followed by decarboxylation, to yield N-alkyl-N-(2-aminoalkyl) acetamides. imist.ma These acetamides can be further hydrolyzed to produce N,N'-disubstituted o-phenylenediamines. imist.ma The course of the reaction is dependent on the nature of the substituents on the lactam nitrogen atoms. imist.ma

Another strategy for functionalization involves the ring-opening of a smaller, fused heterocyclic ring. In one synthetic approach, azetidine-fused 1,4-benzodiazepine compounds were subjected to N-methylation followed by ring-opening of the four-membered azetidine (B1206935) ring. mdpi.com This sequence, using various nucleophiles such as sodium azide (B81097) (NaN₃), potassium cyanide (KCN), and sodium thiophenolate (PhSNa), allowed for the introduction of diverse functional groups onto the core structure, yielding a range of 3-functionalized 1,4-benzodiazepine derivatives in good to excellent yields. mdpi.com The nature of the substituent on the benzene (B151609) ring had minimal impact on the efficiency of the ring-opening reaction. mdpi.com

Table 1: Nucleophilic Ring-Opening of Azetidine-fused 1,4-Benzodiazepines mdpi.com

| Entry | Nucleophile | Product Functional Group |

|---|---|---|

| 1 | NaN₃ | Azide |

| 2 | KCN | Cyano |

This method highlights how strategic ring-opening of an adjacent, more strained ring can serve as an effective tool for the late-stage functionalization of the diazepine system without cleaving the seven-membered ring itself.

Transformations Involving the Benzoyl Group

The benzoyl group at the N1 position is not merely a passive substituent; it plays a critical role in modulating the reactivity of the diazepane system and can be chemically transformed or removed to enable further synthetic modifications.

Selective debenzoylation is a key transformation that unmasks a secondary amine, which can then participate in subsequent reactions. In the synthesis of a gem-disubstituted analogue of the drug suvorexant, a 1-benzoyl-1,4-diazepan-5-one derivative was successfully debenzoylated under basic conditions. nih.gov The removal of the benzoyl group yielded a diazepane with a free secondary amine at the N1 position. nih.gov This nucleophilic amine was then utilized in a reduction step with lithium aluminum hydride (LiAlH₄) and subsequent nucleophilic aromatic substitution reactions to complete the synthesis of the target molecule. nih.gov

The electronic properties of the benzoyl group can also influence the outcome of reactions elsewhere in the molecule. In palladium-catalyzed asymmetric allylic alkylation of 1,4-diazepan-5-ones, the use of an electron-rich p-anisoyl protecting group (a methoxy-substituted benzoyl group) was found to be beneficial for enantioselectivity in several cases compared to the unsubstituted benzoyl group. nih.govgoogle.com However, this effect was not universal, and in some instances, the p-anisoyl group provided enantioselectivity that was on par with the standard benzoyl group. nih.govgoogle.com This demonstrates that the electronic nature of the acyl group is a critical parameter for optimizing stereochemical control. nih.gov

Furthermore, the N-benzoyl group is integral in multi-step syntheses that lead to more complex fused heterocyclic systems. For instance, 5-benzoyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ones serve as starting materials for the synthesis of tetracyclic quinazolino[3,2-a] nih.govsemanticscholar.orgbenzodiazepin-13(5H)-ones. semanticscholar.org The synthesis involves the acylation of the diazepine N1 nitrogen with 2-nitrobenzoyl chloride, followed by a reductive N-heterocyclization, effectively using the initial benzoyl group as a directing or stabilizing feature for the subsequent annulation. semanticscholar.org

Mechanisms of Cycloaddition and Annulation Reactions Involving Diazepanes

Cycloaddition and annulation reactions are powerful methods for constructing the diazepine ring or for building more complex polycyclic architectures from a diazepine scaffold. These reactions often proceed through concerted or stepwise mechanisms involving unique intermediates.

A prominent strategy for forming diazepine-containing heterocycles is the [4+3] cycloaddition/annulation reaction. researchgate.net One such protocol has been developed for the synthesis of diazepine-containing spiroindolines from α-halogenated N-acylhydrazones and isatin-derived Morita–Baylis–Hillman (MBH) carbonates. researchgate.net The proposed mechanism for this formal [4+3] annulation is a stepwise process:

Generation of Allylic Ylide: The reaction is initiated by a base, which promotes the formation of an allylic ylide intermediate from the MBH carbonate. researchgate.net

Nucleophilic Substitution: The α-halogenated N-acylhydrazone undergoes a nucleophilic substitution. researchgate.net

Michael Addition: This is followed by an intramolecular Michael addition. researchgate.net

Elimination: The final step is an elimination process that yields the spiro[indoline-3,5'- mdpi.comnih.govdiazepine] product. researchgate.net

This method provides a convenient route to highly functionalized spiro[indoline-3,5'- mdpi.comnih.govdiazepines] and tolerates various benzoyl-protecting groups on the hydrazone. beilstein-journals.org

Another key annulation strategy is reductive N-heterocyclization. As mentioned previously, 5-benzoyl-1-(2-nitrobenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ones can be converted into tetracyclic systems. semanticscholar.org Quantum chemical reactivity descriptor calculations have been used to provide a theoretical understanding of this reaction, highlighting the bonding interaction between the nitrogen atom of the reduced nitro group and a carbonyl carbon of the diazepine ring during the cyclization step. semanticscholar.org

The principles of cycloaddition reactions, such as the Diels-Alder [4+2] reaction, provide a foundational understanding of these transformations. libretexts.org These reactions involve the concerted formation of bonds between a diene and a dienophile to form a cyclic adduct. libretexts.org While not a direct reaction of this compound, the underlying theory of orbital overlap and concerted mechanisms is relevant to understanding how diazepine rings can be formed or participate in such cyclizations. libretexts.org Similarly, [3+1] cycloadditions, which offer a route to four-membered rings, proceed through the combination of a three-atom component and a one-atom component, often involving metallo-enolcarbene intermediates. nih.gov

Electrophilic and Nucleophilic Reactivity of the Diazepane Moiety

The this compound system possesses both nucleophilic and electrophilic sites, allowing it to react with a wide range of reagents. The nitrogen atoms of the diazepane ring are typically nucleophilic, while the carbonyl carbon of the benzoyl group is electrophilic.

The nucleophilicity of the diazepane nitrogen is evident in various synthetic applications. In a novel copper-catalyzed electrophilic amination of cyclopropanols, an O-benzoyl-hydroxylamine derivative of 1,4-diazepane was used as a nitrogen-containing group donor. nih.gov This reaction proceeds via C-C bond cleavage of the cyclopropanol (B106826) and subsequent Csp³-N bond formation, yielding β-aminoketones. nih.gov The compatibility of the 1,4-diazepane moiety in this transformation highlights its utility as a nucleophilic building block. nih.gov

As discussed in section 4.2, after the removal of the benzoyl group, the secondary amine at the N1 position becomes a potent nucleophile. nih.gov This nucleophilicity is harnessed in reactions such as nucleophilic aromatic substitution to build more complex molecular architectures. nih.gov

Conversely, the diazepine ring also contains electrophilic centers. The carbonyl carbons of lactam functions within benzodiazepine systems are susceptible to nucleophilic attack. imist.ma This electrophilicity is the initiating step in the base-catalyzed ring-opening reactions described earlier. imist.ma

The dual reactivity is also exploited in multicomponent reactions (MCRs) for the synthesis of fused heterocyclic systems. For example, the synthesis of pyrrole-fused dibenzodiazepines can proceed through zwitterionic intermediates derived from isocyanides. beilstein-journals.org These zwitterions possess both nucleophilic and electrophilic sites simultaneously, enabling them to participate in complex cyclization cascades to form the final polycyclic product. beilstein-journals.org The study of carbenes also sheds light on this reactivity; nucleophilic arylaminochlorocarbenes have been shown to react with electrophiles like oxalyl chloride to construct benzo nih.govgoogle.comdiazepine derivatives, demonstrating how the interplay between nucleophilic and electrophilic partners can be used to build the diazepine core. psu.edu

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,4-Diazepan-5-one |

| Suvorexant |

| Lithium aluminum hydride (LiAlH₄) |

| 1,4-Benzodiazepine |

| Sodium azide (NaN₃) |

| Potassium cyanide (KCN) |

| Sodium thiophenolate (PhSNa) |

| 1,5-Dialkyl-1,5-benzodiazepine-2,4-dione |

| o-Phenylenediamine |

| p-Anisoyl chloride |

| 5-Benzoyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one |

| 2-Nitrobenzoyl chloride |

| Quinazolino[3,2-a] nih.govsemanticscholar.orgbenzodiazepin-13(5H)-one |

| Spiro[indoline-3,5'- mdpi.comnih.govdiazepine] |

| α-Halogenated N-acylhydrazone |

| Isatin |

| β-Aminoketone |

| O-Benzoyl-N,N-dialkylhydroxylamine |

| Oxalyl chloride |

| Pyrrole |

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. scispace.com It offers a balance between accuracy and computational cost, making it suitable for analyzing complex systems like benzodiazepine derivatives. scispace.com DFT methods are used to calculate various electronic properties, such as molecular orbital energies, charge distributions, and the relative stabilities of different chemical forms. scispace.comjournalirjpac.com

In the context of substituted 1,4-diazepanes, DFT calculations have been instrumental in understanding their stability and electronic characteristics. Studies on related 1,4-benzodiazepin-2-ones, including 4-benzoyl derivatives, have utilized DFT functionals like M06 and ωB97XD to determine the relative stabilities of different tautomers (keto, enol, and iminol forms). researchgate.net These calculations reveal how substituents on the diazepine ring influence the electronic structure and, consequently, the equilibrium between these forms. researchgate.net For instance, it has been shown that electron-withdrawing groups at the C3-position can stabilize the enol tautomer relative to the more common keto form. researchgate.net

DFT is also employed to compute the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability; a smaller gap often implies higher reactivity. semanticscholar.org For similar heterocyclic systems, DFT calculations have been used to map the distribution of these frontier orbitals, identifying which parts of the molecule are most likely to act as electron donors (HOMO) or acceptors (LUMO). semanticscholar.orgukm.my

Table 1: Key Findings from DFT Studies on Substituted Benzodiazepines

| Studied Property | Computational Method | Key Findings | Reference |

| Tautomer Stability | DFT (M06, ωB97XD) | The relative Gibbs free energies of keto, enol, and iminol tautomers are influenced by substituents. The keto form is generally most stable. | researchgate.net |

| Substituent Effects | DFT (M06, ωB97XD) | Electron-withdrawing groups at the C3 position stabilize the enol tautomer; replacing the benzene ring with a heterocycle can stabilize the iminol tautomer. | researchgate.net |

| Reaction Mechanisms | DFT (B3LYP, M062X) | Used to model potential energy surfaces for reactions like racemization and tautomerism, identifying the most likely pathways. | rsc.org |

| Electronic Properties | DFT/B3LYP | Calculation of HOMO-LUMO energies to predict electronic transitions and chemical reactivity. | journalirjpac.comukm.my |

Molecular Dynamics Simulations and Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For flexible molecules like this compound, MD simulations are crucial for exploring the conformational landscape—the collection of all possible three-dimensional shapes the molecule can adopt. nih.gov

Studies on N,N-disubstituted-1,4-diazepane orexin receptor antagonists have revealed that these molecules often adopt an unexpected low-energy conformation. nih.gov This preferred conformation is characterized by a "twist-boat" arrangement of the seven-membered diazepine ring and an intramolecular π-stacking interaction between the aromatic rings of the substituents. nih.gov This specific geometry is believed to mimic the bioactive conformation required for binding to the receptor. nih.govcore.ac.uk

MD simulations of ligand-receptor complexes are used to assess the stability of the binding pose. nih.govresearchgate.net A common metric for evaluating stability is the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. A system that reaches a stable state will show the RMSD value leveling off to a relatively constant value. nih.gov These simulations provide a dynamic view of how the ligand settles into the binding pocket and how its conformation adapts to the receptor environment.

Table 2: Conformational Features of Substituted 1,4-Diazepanes

| Feature | Method of Study | Description | Significance | Reference |

| Ring Conformation | NMR, X-ray Crystallography, Molecular Modeling | The seven-membered diazepine ring preferentially adopts a twist-boat conformation. | This specific conformation is part of the low-energy state and is relevant for receptor binding. | nih.gov |

| Intramolecular Interactions | NMR, Molecular Modeling | A π-stacking interaction occurs between the aromatic substituents. | This interaction stabilizes the overall structure in its low-energy, bioactive conformation. | nih.gov |

| Conformational Stability | Molecular Dynamics (MD) Simulations | RMSD calculations show that ligand conformations can remain stable within a receptor's binding pocket over time. | Indicates a stable binding mode, which is a prerequisite for sustained biological activity. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity. nih.govethernet.edu.et By analyzing a dataset of molecules with known activities, QSAR can identify the key physicochemical, electronic, and steric properties (known as molecular descriptors) that govern their effects. nih.gov

For the broader class of benzodiazepines, QSAR models have been successfully developed to predict their binding affinity for receptors like the GABA-A receptor. nih.govnih.gov These models often use regression analysis to build an equation that links the descriptors to the activity, which is typically expressed as the logarithm of the reciprocal of the concentration needed for a certain effect (e.g., log 1/IC50). nih.gov

A QSAR study on 76 benzodiazepine-related molecules identified several descriptors crucial for activity and generated a model with good predictive power (r² = 0.75 for the training set). nih.gov Similarly, another model developed for emerging benzodiazepines highlighted the importance of specific pharmacophoric features, such as the positioning of two hydrogen-bond acceptors, two aromatic rings, and a hydrophobic group. nih.gov This model also showed strong statistical validity (R² = 0.90), demonstrating that QSAR can be a rapid and economical method for predicting the biological activity of new derivatives. nih.gov

Table 3: QSAR Models for Benzodiazepine Activity

| Model Focus | Statistical Quality (r²) | Key Influential Factors / Descriptors | Reference |

| General Benzodiazepine Activity | Training set r² = 0.75; Test set r² = 0.66 | Hydrophobic and polar functional groups. | nih.gov |

| GABA-A Receptor Binding | Training set R² = 0.90; Test set R² = 0.86 | Positioning of two H-bond acceptors, two aromatic rings, and a hydrophobic group. | nih.gov |

Prediction of Reactivity Sites and Electrophilic/Nucleophilic Characteristics (Fukui Functions, MEP)

To understand how this compound might interact with other molecules or metabolic enzymes, it is essential to identify its most reactive sites. Computational chemistry offers tools like the Molecular Electrostatic Potential (MEP) and Fukui functions to predict these characteristics. uni-muenchen.depsu.edu

The Molecular Electrostatic Potential (MEP) is a property that maps the charge distribution of a molecule in 3D space. uni-muenchen.de It is visualized as a color-coded map on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons that are susceptible to electrophilic attack, such as interactions with protons or metal ions. uni-muenchen.de Regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. uni-muenchen.de For molecules with multiple potential heteroatom interaction sites, the MEP is an excellent guide to predicting the most favorable location for binding. journalirjpac.comuni-muenchen.de

Fukui functions provide a more quantitative measure of reactivity at specific atomic sites within a molecule. psu.edu Derived from DFT, these functions identify which atoms are most likely to accept or donate electrons. The Fukui function f(r) helps to pinpoint the most probable sites for nucleophilic attack (where the molecule accepts an electron) and electrophilic attack (where it donates an electron), thus explaining the chemical selectivity and regioselectivity of reactions. psu.eduscience.gov

Table 4: Computational Tools for Reactivity Prediction

| Tool | Principle | Information Provided | Reference |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface. | Identifies electron-rich (nucleophilic, red/yellow) and electron-poor (electrophilic, blue) regions of a molecule. | journalirjpac.comuni-muenchen.de |

| Fukui Functions | Based on the change in electron density when an electron is added or removed. | Quantifies the reactivity of individual atomic sites, predicting the most likely locations for electrophilic and nucleophilic attack. | psu.eduscience.gov |

Studies on Tautomerization Mechanisms using Computational Approaches

Tautomerism, the interconversion between structural isomers, is a critical consideration for many heterocyclic compounds, including those with a 1,4-diazepine core. researchgate.net Computational methods, particularly DFT, are used to investigate the mechanisms and energetics of these transformations. For 1,4-benzodiazepines, several tautomeric forms are possible, such as keto-enol and imine-enamine forms, as well as ring-chain tautomerism. researchgate.netrsc.org

Computational studies on compounds like oxazepam have explored different potential mechanisms for tautomerization and racemization. rsc.org By calculating the energy barriers for each proposed pathway (e.g., keto-enol tautomerization, C3–H/H exchange, ring-chain tautomerism), researchers can determine the most energetically favorable route. For some 1,4-benzodiazepines, ring-chain tautomerism, which involves the opening and closing of the diazepine ring, has been identified as the most likely mechanism. rsc.org

The relative stability of different tautomers is also a key focus. DFT calculations on 1,4-benzodiazepin-2-ones have shown that the keto form is generally the most stable. researchgate.net However, the presence and position of substituents can significantly alter the energy landscape. For example, an electron-withdrawing substituent at the C3 position can lower the energy of the enol tautomer, making it more accessible. researchgate.net These computational insights are vital for understanding the compound's chemical behavior and potential metabolic pathways. researchgate.netresearchgate.net

Advanced Molecular Modeling for Receptor-Ligand Interactions

Understanding how this compound binds to its biological target is a primary goal of molecular modeling. Techniques like molecular docking and molecular dynamics (MD) simulations are used to predict and analyze the interactions between a ligand and its receptor at the atomic level. researchgate.netbiorxiv.org

Molecular docking is used to predict the preferred binding orientation of a ligand within a receptor's active site. Studies on compounds structurally related to this compound, such as N1-benzoyl-1,5-benzodiazepine-2-one derivatives, have used docking to identify hypothetical binding modes with targets like the GABA-A receptor. researchgate.net These models often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. researchgate.net

A general model for 1,4-benzodiazepine binding suggests several key interaction points:

Hydrogen Bonding: The carbonyl oxygen (at position 2) and the nitrogen atom at position 4 of the diazepine ring can act as hydrogen bond acceptors. nih.gov

Hydrophobic Interactions: An aromatic ring substituent often fits into a hydrophobic pocket within the receptor. nih.gov

π-Stacking: As identified in conformational studies, specific orientations that allow for π-stacking can be crucial for binding affinity. nih.gov

MD simulations can then be used to refine the docked pose and evaluate its stability over time. nih.gov By analyzing the interaction energies between the ligand and individual amino acid residues of the receptor, researchers can identify the specific residues that contribute most significantly to the binding affinity. nih.gov This detailed understanding of receptor-ligand interactions is invaluable for structure-based drug design, enabling the rational modification of the ligand to improve its potency and selectivity. rsc.org

Table 5: Key Receptor-Ligand Interactions for Benzodiazepine-like Compounds

| Interaction Type | Ligand Feature Involved | Receptor Feature Involved | Significance | Reference |

| Hydrogen Bonding | C2-Carbonyl Oxygen, N4-Nitrogen | Positively charged or polar receptor sites (e.g., amino acid side chains) | Anchors the ligand in the binding pocket. | nih.gov |

| Hydrophobic Interaction | Phenyl/Benzoyl aromatic ring | Hydrophobic pocket formed by nonpolar amino acid residues (e.g., Phe, Leu) | Contributes significantly to binding affinity and selectivity. | nih.govnih.gov |

| van der Waals Forces | Overall molecular shape | Shape of the binding cavity | Ensures good shape complementarity between ligand and receptor. | researchgate.net |

Structure Activity Relationship Sar Studies of 1 Benzoyl 1,4 Diazepane Derivatives

Impact of Benzoyl Substituents on Biological Activity

Substituents on the benzoyl moiety of 1-benzoyl-1,4-diazepane derivatives play a pivotal role in modulating their biological activity. The nature, position, and electronic properties of these substituents can influence the compound's affinity and selectivity for its target receptors.

Research on the broader class of 1,4-benzodiazepines has shown that the introduction of substituents on the aromatic rings is crucial for potency. For instance, in related series of compounds, the presence of electron-withdrawing groups such as chloro, fluoro, and nitro groups on an aromatic ring attached to the diazepine (B8756704) core has been shown to result in good anticonvulsant activity. This suggests that similar substitutions on the benzoyl ring of this compound could enhance its biological effects. The 2'-halo substituted phenyl derivatives have been found to be more potent than those with 2'-thienyl or 2'-furfuryl groups, indicating a preference for specific electronic and steric properties at this position.

The following table summarizes the general impact of benzoyl substituents on the biological activity of related benzodiazepine (B76468) derivatives, which can be extrapolated to the this compound series.

| Substituent Position | Type of Substituent | General Impact on Biological Activity |

| ortho (2'-position) | Halogen (e.g., F, Cl) | Generally increases potency. |

| meta (3'-position) | Electron-withdrawing | Can influence selectivity and potency. |

| para (4'-position) | Halogen (e.g., Br) | May decrease activity compared to other positions. |

| para (4'-position) | Electron-donating (e.g., OCH₃) | Can modulate activity, with effects being target-dependent. |

Role of the Diazepane Ring Flexibility in Ligand Binding

The seven-membered diazepane ring is a flexible structure that can adopt various conformations, and this flexibility is a key determinant of its interaction with biological targets. The specific conformation adopted by the diazepane ring upon binding to a receptor is crucial for optimal interaction and subsequent biological response.

Studies on N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists have revealed that these molecules can exist in a low-energy conformation characterized by a twist-boat ring structure. This conformation is believed to mimic the bioactive state, suggesting that the ability of the diazepane ring to adopt such a geometry is essential for its antagonist activity. The flexibility of the diazepine ring allows for various structural modifications, which can in turn influence its preferred conformation and binding affinity. Fusing other rings to the diazepine nucleus can act as conformational blockers, altering the pharmacological activity.

The conformation of the diazepine ring is significant for binding with receptors like the GABA receptors. The attachment of certain groups can affect the ring's conformation, thereby influencing the compound's biological activity. It has been proposed that the conformation recognized by the benzodiazepine receptor complex involves a specific spatial arrangement of the fused benzene (B151609) ring and the methylene (B1212753) group of the diazepine ring.

Pharmacophore Elucidation for Specific Target Interactions

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For this compound derivatives, elucidating the pharmacophore for specific target interactions is a key step in designing new and more potent compounds.

A pharmacophore model for dopamine (B1211576) D4 antagonists, for example, has been developed based on structurally diverse high-affinity ligands. Such models typically include key features like aromatic rings, a basic nitrogen atom, and specific spatial relationships between these features. It is proposed that the bioactive conformations of antagonists at D2 and D4 receptor subtypes are nearly identical, with selectivity being determined by the nature of the interactions with the aromatic ring systems.

For this compound derivatives, a general pharmacophore model would likely include:

An aromatic ring from the benzoyl group.

A hydrogen bond acceptor (the carbonyl oxygen of the benzoyl group).

A basic nitrogen atom within the diazepane ring.

The development of such models can guide the virtual screening of compound libraries to identify new potential ligands and inform the design of novel derivatives with enhanced target specificity.

Enantiomeric Separation and Its Relevance to SAR

Due to the non-planar nature of the diazepine ring, this compound and its derivatives can exist as enantiomers, even in the absence of a traditional chiral center. This conformational chirality, also known as atropisomerism, can lead to significant differences in the biological activity of the individual enantiomers.

The enantioselective synthesis and separation of chiral 1,4-diazepane derivatives are therefore of great importance in SAR studies. It has been observed that the different enantiomers of a chiral benzodiazepine can have markedly different affinities for their biological targets. For instance, in studies of a chiral 1,4-benzodiazepine (B1214927), the enantiomers showed a significant difference in their binding affinities to the central nervous system (CNS) benzodiazepine receptor.

This highlights the necessity of evaluating the biological activity of individual enantiomers to fully understand the SAR of this class of compounds. The stereochemical stability of these enantiomers is also a critical factor, as rapid interconversion could mask the true activity of the more potent enantiomer.

Design Strategies for Modulating Biological Profiles

The design of this compound derivatives with modulated biological profiles involves a combination of strategies aimed at optimizing the compound's interaction with its target while minimizing off-target effects. These strategies are guided by the SAR principles discussed in the preceding sections.

Key design strategies include:

Systematic Modification of Benzoyl Substituents: Introducing a variety of substituents with different electronic and steric properties at various positions on the benzoyl ring to probe the chemical space around the binding pocket.

Conformational Constraint: Introducing structural modifications to the diazepane ring, such as fusing it with other ring systems, to lock it into a more bioactive conformation and potentially increase affinity and selectivity.

Bioisosteric Replacement: Replacing the benzoyl group or parts of the diazepane ring with other chemical moieties that have similar steric and electronic properties but may offer improved pharmacokinetic profiles. For example, furan (B31954) and thiophene (B33073) have been used as bioisosteres for the phenyl ring in related benzodiazepines.

Stereo-controlled Synthesis: Developing synthetic routes that allow for the selective preparation of single enantiomers to exploit the potential for stereospecific interactions with the target receptor.

By applying these strategies, medicinal chemists can systematically explore the SAR of this compound derivatives to develop new compounds with tailored biological activities for a range of therapeutic applications.

Biological Activity Research and Medicinal Chemistry Applications of 1 Benzoyl 1,4 Diazepane Derivatives

General Biological Activities of Diazepane Scaffolds in Medicinal Chemistry

The 1,4-diazepine ring system is a cornerstone in the design of biologically active compounds, demonstrating a remarkable diversity of pharmacological effects. semanticscholar.orgnih.govresearchgate.net Derivatives built upon this scaffold have been extensively explored and have shown significant potential in several therapeutic areas. Their biological importance is underscored by their activities as antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer agents. semanticscholar.orgresearchgate.netdoi.org The clinical success of 1,4-benzodiazepines, a fused version of this scaffold, as central nervous system (CNS) active agents has cemented their status as privileged structures in drug discovery. mdpi.comnih.gov

The versatility of the diazepane scaffold lies in its unique three-dimensional structure, which can mimic peptide linkages, allowing for interaction with a variety of protein targets. nih.gov This has led to the development of derivatives with activities ranging from tranquilizing and anticonvulsive properties to antitumor and peptidomimetic actions. The continuous research into 1,4-diazepine derivatives highlights their potential for creating novel therapeutic agents with a broad spectrum of biological activities. semanticscholar.orgnih.gov

Research on Specific Therapeutic Targets and Mechanisms of Action

Malaria remains a significant global health issue, and the emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of novel therapeutic targets and agents. nih.gov One such target is falcipain-2, a cysteine protease essential for the parasite's life cycle, as it is involved in the degradation of host hemoglobin to provide amino acids for parasite protein synthesis. nih.govnih.gov Inhibition of falcipain-2 is a promising strategy for the development of new antimalarial drugs. nih.govfrontiersin.org

Derivatives based on the 1,4-benzodiazepine (B1214927) scaffold, a close structural relative of 1-benzoyl-1,4-diazepane, have been investigated as potent falcipain-2 inhibitors. nih.govnih.gov These compounds are often designed as peptidomimetics that recognize the enzyme's active site. researchgate.net For instance, a potent falcipain-2 inhibitor featuring a 1,4-benzodiazepine scaffold and an α,β-unsaturated methyl ester moiety has been reported to irreversibly bind to the Cys42 thiol group in the active site of the enzyme. nih.govnih.gov The diazepine (B8756704) ring serves as a scaffold to correctly orient the "warhead" (the reactive moiety) for covalent modification of the enzyme. researchgate.net

Table 1: Examples of Diazepane-Based Falcipain-2 Inhibitors and their Activity This table is representative of research in the field and may not be exhaustive.

| Compound Type | Mechanism of Action | Target Enzyme | Potency |

| 1,4-Benzodiazepine vinyl ester | Covalent irreversible inhibition | Falcipain-2 | Ki = 0.017 ± 0.004 µM nih.gov |

| Chalcone-based inhibitors | Binding to the active site | Falcipain-2 | Modest inhibitory activity acs.org |

Factor Xa Inhibition and Anticoagulant Research

Factor Xa (fXa) is a critical serine protease in the blood coagulation cascade, making it an attractive target for the development of novel anticoagulant drugs to treat and prevent thrombotic diseases. nih.gov Researchers have designed and synthesized novel series of fXa inhibitors where the 1,4-diazepane moiety plays a key role in the interaction with the enzyme's active site. nih.gov

Specifically, the 1,4-diazepane group was designed to interact with the S4 aryl-binding domain of the fXa active site. nih.gov This interaction is crucial for the inhibitory activity of the compounds. One notable compound, YM-96765, which incorporates a 1,4-diazepane ring, demonstrated potent fXa inhibitory activity with an IC50 of 6.8 nM and effective antithrombotic activity. nih.gov The development of such derivatives showcases the utility of the 1,4-diazepane scaffold in designing potent and selective enzyme inhibitors for cardiovascular diseases.

Research into Receptor Ligand Interactions (e.g., GABA-A receptors, GPCRs)

The 1,4-diazepane framework is famously associated with its interaction with the central nervous system, particularly through the γ-aminobutyric acid type A (GABA-A) receptors. 1,4-Benzodiazepines, for example, are positive allosteric modulators of the GABA-A receptor. nih.govnih.gov They bind to a specific site on the receptor, distinct from the GABA binding site, and enhance the effect of GABA, leading to increased chloride ion influx and neuronal hyperpolarization. This mechanism is responsible for the anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of these compounds. mdpi.comnih.govnih.gov The binding pocket for benzodiazepines is located at the interface between the α and γ subunits of the GABA-A receptor. nih.govnih.gov

Beyond GABA-A receptors, diazepine scaffolds are also utilized in the design of ligands for G-protein coupled receptors (GPCRs). nih.gov GPCRs are a large family of transmembrane receptors involved in a vast array of physiological processes, making them important drug targets. The structural features of the 1,4-diazepane ring allow for the synthesis of diverse libraries of compounds that can be screened for activity against various GPCRs. Additionally, sigma receptors (σR), which are now understood to be a distinct class of proteins, have also been targeted by diazepane-containing derivatives for potential applications in treating neurodegenerative disorders. nih.gov

Antitumor and Anticancer Research

The 1,4-diazepine scaffold has emerged as a promising framework for the development of novel anticancer agents. nih.govnih.govnih.gov Numerous derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. researchgate.netacs.org The anticancer potential of these compounds stems from diverse mechanisms of action.

Some 1,4-benzodiazepine-2,5-dione derivatives have been identified as potent antitumor agents that inhibit protein synthesis in cancer cells, leading to cell cycle arrest and apoptosis. acs.org Other studies have shown that 5-aryl-1,4-benzodiazepine derivatives exhibit significant anti-inflammatory and anticancer activities. nih.gov Fused heterocyclic systems incorporating the 1,4-diazepine ring, such as benzo[b]pyrano[2,3-e] doi.orgnih.govdiazepines, have also demonstrated promising cytotoxic effects against human breast and colorectal carcinoma cell lines. mdpi.com The interest in this scaffold is partly due to its ability to mimic a peptide bond, which can facilitate interactions with various biological targets involved in cancer progression. nih.gov

Table 2: Selected 1,4-Diazepane Derivatives with Anticancer Activity Data is illustrative of research findings.

| Compound Class | Cancer Cell Line(s) | Observed Activity (IC50) | Proposed Mechanism |

| 1,4-Benzodiazepine-2,5-dione | Multiple human tumor cell lines | Average GI50 = 0.24 µM acs.org | Protein synthesis inhibition, apoptosis induction acs.org |

| 5-Aryl-1,4-benzodiazepine | Not specified | Potent anticancer activity nih.gov | Not specified |

| Benzo[b]pyrano[2,3-e] doi.orgnih.govdiazepine | HCT-116, MCF-7 | 16.19 µM (HCT-116), 17.16 µM (MCF-7) mdpi.com | Cytotoxicity |

| Benzo[b]furo[3,4-e] doi.orgnih.govdiazepin-1-one | MCF-7, PC3, A2780 | Promising antiproliferative activity researchgate.net | Apoptosis induction researchgate.net |

Antimicrobial Activity Studies (Gram-positive and Gram-negative strains)

Derivatives of 1,4-diazepine have been synthesized and screened for their antibacterial and antifungal properties. semanticscholar.orgdoi.orgias.ac.in These compounds have shown activity against both Gram-positive and Gram-negative bacteria. For instance, novel 1H-1,4-diazepines containing a pyrazolopyrimidinone (B8486647) moiety have been evaluated for their antimicrobial activity against Staphylococcus aureus (Gram-positive) and Klebsiella pneumoniae (Gram-negative). ias.ac.in

The search for new antimicrobial agents is critical due to the rise of antibiotic-resistant bacteria. The 1,4-diazepine scaffold provides a versatile platform for developing new compounds with potential antimicrobial efficacy. ijrrr.com Studies on curcumin-based 1,4-benzodiazepines have shown remarkable potency against Gram-positive bacteria like S. aureus. researchgate.net The mechanism of action can vary, with some compounds reportedly damaging bacterial DNA. researchgate.net The broad-spectrum potential of diazepine derivatives makes them an interesting area for further research in the development of new anti-infective agents. biointerfaceresearch.comresearchgate.net

Table 3: Antimicrobial Activity of Representative 1,4-Diazepine Derivatives This table summarizes findings from various studies.

| Compound Class | Target Organism(s) | Activity |

| 1H-1,4-Diazepines with pyrazolopyrimidinone | S. aureus, K. pneumoniae, A. niger, C. albicans | Screened for antibacterial and antifungal activity ias.ac.in |

| Curcumin-based 1,4-benzodiazepines | S. aureus, S. epidermidis, E. coli, P. aeruginosa | Potent against Gram-positive bacteria (MIC: 3.125 µg/mL for S. aureus) researchgate.net |

| 1,2-Diazepine derivatives | E. coli, P. aeruginosa, K. pneumoniae, S. aureus | Significant antibacterial activity biointerfaceresearch.comresearchgate.net |

Drug Discovery and Lead Optimization Strategies Utilizing this compound